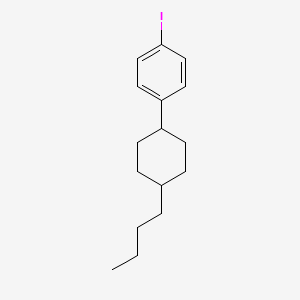

1-(trans-4-Butylcyclohexyl)-4-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-butylcyclohexyl)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23I/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVCQFMWNNGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670044 | |

| Record name | 1-(4-Butylcyclohexyl)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114834-79-6 | |

| Record name | 1-(4-Butylcyclohexyl)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene. Due to the limited availability of direct experimental data for this specific compound, this guide combines available data with information from closely related analogues to offer a robust profile. This document is intended to support research, synthesis, and drug development activities.

Chemical Identity and Structure

This compound is an organic compound featuring a butylcyclohexyl group attached to an iodobenzene moiety. The trans configuration indicates the stereochemical relationship of the substituents on the cyclohexane ring.

-

IUPAC Name: this compound

-

CAS Number: 114834-79-6[1]

-

Molecular Formula: C₁₆H₂₃I[1]

-

Molecular Weight: 342.26 g/mol [1]

-

Canonical SMILES: CCCC[C@H]1CC--INVALID-LINK--CC1[1]

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound. Data for analogous compounds, 1-(trans-4-pentylcyclohexyl)-4-iodobenzene and 1-iodo-(trans-4-propylcyclohexyl)benzene, are included for comparison and estimation.

| Property | Value for this compound | Analogous Data |

| Melting Point | Not experimentally determined. Estimated to be a white to off-white solid at room temperature. | 47 °C (for 1-(trans-4-pentylcyclohexyl)-4-iodobenzene)[2] |

| Boiling Point | Not experimentally determined. | ~349 °C (for 1-iodo-(trans-4-propylcyclohexyl)benzene)[3] |

| Density | Not experimentally determined. | 1.330 g/cm³ (for 1-iodo-(trans-4-propylcyclohexyl)benzene)[3] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and dichloromethane.[2] | - |

| logP (calculated) | 7[1] | - |

| Storage Conditions | Store in a cool, dark, and dry place under an inert atmosphere (e.g., Nitrogen or Argon) at 2–8 °C.[2] | - |

Spectral Data

-

¹H NMR: The spectrum is expected to show characteristic signals for the butyl chain (triplet and multiplets in the 0.9-1.5 ppm region), the cyclohexane ring (broad multiplets in the 1.0-2.5 ppm region), and the aromatic protons of the iodobenzene ring (two doublets in the 6.8-7.8 ppm region).

-

¹³C NMR: The spectrum would display signals for the aliphatic carbons of the butyl group and cyclohexane ring (typically in the 14-45 ppm range) and the aromatic carbons (in the 90-150 ppm range), with the carbon attached to the iodine atom being significantly shifted.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for both aliphatic and aromatic moieties, C=C stretching for the aromatic ring, and a characteristic C-I stretching frequency in the far-infrared region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 342, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one iodine atom would also be observed.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible and widely used method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.

Proposed Synthesis via Suzuki-Miyaura Coupling:

The synthesis would involve the coupling of a suitable boronic acid or ester derivative of trans-4-butylcyclohexane with 1,4-diiodobenzene.

Materials:

-

trans-4-Butylcyclohexylboronic acid

-

1,4-Diiodobenzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-4-butylcyclohexylboronic acid (1.0 equivalent), 1,4-diiodobenzene (1.2 equivalents), and the chosen base (2.0-3.0 equivalents).

-

Solvent Addition: Add the solvent system to the flask.

-

Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or any associated signaling pathways for this compound. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, such as liquid crystals and potentially as a building block in medicinal chemistry research.

Visualizations

Diagram of the Proposed Suzuki-Miyaura Coupling Workflow:

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to 1-(trans-4-Butylcyclohexyl)-4-iodobenzene

This technical guide provides comprehensive information on 1-(trans-4-butylcyclohexyl)-4-iodobenzene, including its chemical identity, physical properties, and crucial safety data. It is intended for researchers, scientists, and professionals in drug development and materials science who may be working with this compound.

Chemical and Physical Properties

This compound is an organic compound that features a butylcyclohexyl group attached to an iodinated benzene ring. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions for the development of liquid crystals and pharmaceutical compounds.

| Property | Value | Source |

| CAS Number | 114834-79-6 | [1][2] |

| Molecular Formula | C₁₆H₂₃I | [1][2] |

| Molecular Weight | 342.26 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥99.5% | [1] |

| IUPAC Name | 1-(4-butylcyclohexyl)-4-iodobenzene | [1] |

| Canonical SMILES | CCCC[C@H]1CC--INVALID-LINK--CC1 | [1] |

| InChI Key | WSVCQFMWNNGAEB-HDJSIYSDSA-N | [1] |

Note: While this compound is listed as a liquid, similar structures such as 1-iodo-4-(trans-4-n-pentylcyclohexyl)benzene and 1-iodo-4-(trans-4-n-propylcyclohexyl)benzene are reported as white solids, suggesting that the physical state may vary with purity and temperature.[3][4]

Safety Data

| Hazard Category | GHS Classification and Precautionary Statements |

| Eye Irritation | H319: Causes serious eye irritation. (Based on 1-tert-butyl-4-iodobenzene and 4-tert-butylcyclohexanol)[5][6] P264: Wash skin thoroughly after handling.[5][6][7] P280: Wear eye protection/face protection.[5][6][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] P337+P313: If eye irritation persists: Get medical advice/attention. |

| Skin Irritation | H315: Causes skin irritation. (Based on 1-iodo-4-(trans-4-n-pentylcyclohexyl)benzene and 4-tert-butylcyclohexyl acetate)[3][7] P280: Wear protective gloves.[7] P302+P352: IF ON SKIN: Wash with plenty of water.[7] P332+P313: If skin irritation occurs: Get medical advice/attention.[7] |

| Respiratory Irritation | H335: May cause respiratory irritation. (Based on 1-iodo-4-(trans-4-n-pentylcyclohexyl)benzene)[3] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. (Based on 1-iodo-4-(trans-4-n-pentylcyclohexyl)benzene)[3] P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Aquatic Hazard | H402: Harmful to aquatic life. (Based on 4-tert-butylcyclohexanol) P273: Avoid release to the environment. |

The following diagram illustrates a logical workflow for handling this compound based on its potential hazards.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. aablocks.com [aablocks.com]

- 3. 1-IODO-4-(TRANS-4-N-PENTYLCYCLOHEXYL)BENZENE | 116963-80-5 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-(trans-4-Butylcyclohexyl)-4-iodobenzene (CAS No. 114834-79-6). Due to the absence of publicly available experimental spectra, this document outlines the theoretically anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule.

Molecular Structure and Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₆H₂₃I[1]

-

Molecular Weight: 342.26 g/mol [1]

-

Chemical Structure: A butyl-substituted cyclohexane ring attached to an iodinated benzene ring in a trans configuration.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.60 | Doublet | 2H | Aromatic Protons (ortho to Iodine) |

| ~ 6.95 | Doublet | 2H | Aromatic Protons (meta to Iodine) |

| ~ 2.45 | Triplet of Triplets | 1H | Cyclohexyl Proton (CH attached to benzene) |

| ~ 1.85 | Multiplet | 4H | Cyclohexyl Protons (axial) |

| ~ 1.40 - 1.20 | Multiplet | 9H | Butyl & Cyclohexyl Protons |

| ~ 1.05 | Multiplet | 4H | Cyclohexyl Protons (equatorial) |

| ~ 0.90 | Triplet | 3H | Butyl Group (CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 146.0 | Aromatic Carbon (C-I) |

| ~ 137.5 | Aromatic Carbon (C-Cyclohexyl) |

| ~ 128.5 | Aromatic Carbons (CH, meta to Iodine) |

| ~ 91.5 | Aromatic Carbons (CH, ortho to Iodine) |

| ~ 44.0 | Cyclohexyl Carbon (CH attached to benzene) |

| ~ 37.0 | Butyl Carbon (CH₂) |

| ~ 35.0 | Cyclohexyl Carbons (CH₂) |

| ~ 34.0 | Cyclohexyl Carbon (CH-Butyl) |

| ~ 29.5 | Butyl Carbon (CH₂) |

| ~ 22.8 | Butyl Carbon (CH₂) |

| ~ 14.1 | Butyl Carbon (CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3070 - 3020 | Weak | C-H Stretch (Aromatic) |

| ~ 2950 - 2850 | Strong | C-H Stretch (Aliphatic - Cyclohexyl & Butyl) |

| ~ 1590 - 1570 | Medium | C=C Stretch (Aromatic Ring) |

| ~ 1485 | Medium | C=C Stretch (Aromatic Ring) |

| ~ 1450 | Medium | CH₂ Bending (Scissoring) |

| ~ 1005 | Strong | C-I Stretch |

| ~ 820 | Strong | p-Substituted Benzene (C-H out-of-plane bend) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 342 | High | [M]⁺ (Molecular Ion) |

| 215 | Moderate | [M - C₄H₉ - C₆H₁₀]⁺ |

| 127 | High | [I]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium Ion) |

| 57 | High | [C₄H₉]⁺ (Butyl Cation) |

Experimental Protocols

The following are general experimental methodologies for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid compound would be placed between two potassium bromide (KBr) plates. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide: Solubility of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene (CAS No. 114834-79-6). Due to the limited availability of direct quantitative solubility data in existing literature, this document focuses on predicting the compound's solubility based on its molecular structure. Furthermore, it offers detailed, standardized experimental protocols for the precise determination of its solubility in various organic solvents, ensuring reproducible and reliable results for research and development applications.

Introduction to this compound

This compound is an organic compound characterized by a butylcyclohexyl group attached to an iodobenzene ring. Its structure, featuring a nonpolar alkyl and cyclohexyl component, along with a polarizable iodine atom on an aromatic ring, suggests it is a largely nonpolar molecule. This compound and its analogues are of interest in materials science, particularly in the synthesis of liquid crystals, and as intermediates in organic synthesis. Understanding its solubility is crucial for designing synthetic routes, purification methods such as recrystallization, and for formulation in various applications.

Chemical Structure:

Predicted Solubility Profile

The principle of "like dissolves like" is the primary determinant for predicting the solubility of organic compounds.[1][2] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[1][2] this compound is predominantly nonpolar due to the large hydrocarbon content (butyl and cyclohexyl groups) and the relatively nonpolar iodobenzene moiety. Therefore, it is expected to exhibit good solubility in nonpolar and weakly polar organic solvents and poor solubility in highly polar solvents like water.

The following table summarizes the predicted solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | High | The nonpolar aliphatic nature of these solvents closely matches the butylcyclohexyl group of the solute, leading to favorable van der Waals interactions.[3] |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | The aromatic ring of the solvents can interact favorably with the iodobenzene ring of the solute through π-π stacking and van der Waals forces. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and can effectively solvate the entire molecule, including the iodophenyl group. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively nonpolar and can solvate the hydrocarbon portions of the molecule well. THF, being slightly more polar, may offer slightly better solubility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These are polar aprotic solvents. While they can interact with the polarizable iodobenzene ring, the large nonpolar part of the solute may limit high solubility. |

| Esters | Ethyl Acetate | Moderate | Similar to ketones, esters have a moderate polarity and are expected to be reasonable solvents. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The high polarity and hydrogen-bonding nature of alcohols do not match well with the nonpolar structure of the solute. Solubility is expected to decrease as the alcohol's polarity increases (Methanol > Ethanol > Isopropanol). |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The very high polarity of these solvents makes them less suitable for dissolving a largely nonpolar compound. |

| Highly Polar Protic | Water | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for the hydrophobic this compound. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following protocols describe the widely accepted shake-flask method, followed by quantitative analysis.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Shake-Flask Method Protocol

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[4][5][6]

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure the dissolution process is complete.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure no solid particles are transferred, it is highly recommended to pass the supernatant through a syringe filter.

-

Dilution: Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

Quantitative Analysis

The concentration of the solute in the diluted saturated solution can be determined using various analytical techniques.

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Wavelength Selection: Scan the UV-Vis spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).

-

Measurement: Measure the absorbance of each standard solution and the diluted sample solution at the λmax.

-

Calculation: Plot a calibration curve of absorbance versus concentration for the standard solutions. Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine its concentration. Account for the dilution factor to calculate the solubility of the original saturated solution.

-

Method Development: Develop an appropriate HPLC method (e.g., reverse-phase with a suitable mobile phase and column) that can effectively separate and quantify this compound.

-

Standard Curve Preparation: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area versus concentration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system.

-

Calculation: Use the peak area of the sample and the calibration curve to determine its concentration. Apply the dilution factor to calculate the final solubility.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for experimental solubility determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Conclusion

References

An In-depth Technical Guide to the Crystal Structure of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a specific, publicly available crystal structure for 1-(trans-4-butylcyclohexyl)-4-iodobenzene has not been reported in crystallographic databases. This guide therefore presents a detailed analysis of a closely related analog, 4-(trans-4-undecylcyclohexyl)isothiocyanatobenzene (11CHBT), to infer the probable structural characteristics, intermolecular interactions, and experimental methodologies relevant to the target compound. The principles of molecular conformation, crystal packing, and non-covalent interactions observed in this analog are expected to be highly informative for understanding the crystalline state of this compound.

Introduction

This compound is a halogenated organic compound with potential applications in materials science, particularly in the field of liquid crystals, and as a building block in synthetic organic chemistry. The presence of the iodo-substituent makes it a versatile precursor for cross-coupling reactions, enabling the synthesis of more complex molecular architectures. Understanding its solid-state structure is crucial for predicting its physical properties, such as melting point, solubility, and liquid crystalline behavior, and for designing novel materials.

This technical guide provides a comprehensive overview of the anticipated crystal structure of this compound, based on the detailed crystallographic analysis of a long-chain analog. It includes a summary of crystallographic data, a description of the molecular geometry and intermolecular interactions, and detailed experimental protocols for synthesis and crystallization.

Predicted Molecular and Crystal Structure

The crystal structure of 4-(trans-4-undecylcyclohexyl)isothiocyanatobenzene (11CHBT) provides a strong predictive model for the solid-state arrangement of this compound. The key structural features are expected to be conserved, with allowances for the differences in the alkyl chain length and the terminal functional group.

Molecular Conformation

The molecule is anticipated to adopt a nearly linear, elongated conformation. The cyclohexane ring will be in a stable chair conformation with the butyl and iodophenyl substituents in equatorial positions to minimize steric hindrance, consistent with the trans configuration. The butyl chain is expected to be in an all-trans (anti-planar) conformation to maximize its length.

Crystallographic Data (Based on Analog 11CHBT)

The following table summarizes the crystallographic data for the analog 4-(trans-4-undecylcyclohexyl)isothiocyanatobenzene. It is plausible that this compound would crystallize in a similar crystal system, likely monoclinic or triclinic, to facilitate efficient packing of the rod-like molecules.

| Crystallographic Parameter | Value for 4-(trans-4-undecylcyclohexyl)isothiocyanatobenzene |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5539(11) |

| b (Å) | 8.1341(10) |

| c (Å) | 51.494(5) |

| α (°) | 90 |

| β (°) | 91.127(14) |

| γ (°) | 90 |

| Volume (ų) | 2324.9(7) |

| Z | 4 |

Intermolecular Interactions

The crystal packing is expected to be dominated by van der Waals forces and halogen bonding. The molecules are likely to arrange in a head-to-tail fashion, forming layers or sheets. The primary intermolecular interactions anticipated are:

-

Halogen Bonding: The iodine atom on the benzene ring is a potential halogen bond donor. It is expected to form directional interactions with electron-rich regions of neighboring molecules, such as the π-system of the benzene ring.

-

C–H···π Interactions: The hydrogen atoms of the cyclohexane and butyl groups can interact with the π-electron cloud of the iodobenzene ring of adjacent molecules.

-

van der Waals Forces: Dispersion forces between the alkyl chains and the aromatic rings will play a significant role in the overall packing efficiency.

The logical relationship for predicting these interactions based on molecular features can be visualized as follows:

Experimental Protocols

Synthesis of 1-(trans-4-Alkylcyclohexyl)-4-halobenzenes

A general synthetic route to this class of compounds involves a key cross-coupling reaction. The following workflow outlines a plausible synthetic strategy.

Detailed Protocol (Suzuki Coupling):

-

Reactants:

-

4-Bromoiodobenzene (1.0 eq)

-

trans-4-Butylcyclohexylboronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

-

Procedure:

-

To a reaction vessel, add 4-bromoiodobenzene, trans-4-butylcyclohexylboronic acid, the palladium catalyst, and the base.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step. For compounds like this compound, which may exhibit liquid crystalline properties, slow and controlled crystallization is key.

Common Crystallization Techniques:

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., hexane, heptane, ethanol, or a mixture like dichloromethane/hexane).

-

The solution should be close to saturation.

-

Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Filter the hot solution to remove any particulate matter.

-

Allow the solution to cool down to room temperature very slowly. This can be achieved by placing the container in a Dewar flask filled with warm water.

-

Further slow cooling in a refrigerator or a controlled cooling apparatus can also be employed.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., dichloromethane or toluene).

-

Place this solution in a small open vial.

-

Place the small vial inside a larger, sealed container that contains a "poor" solvent (e.g., hexane or pentane) in which the compound is less soluble. The "poor" solvent should be more volatile than the "good" solvent.

-

Over time, the vapor of the "poor" solvent will diffuse into the "good" solvent, gradually reducing the solubility of the compound and promoting crystal growth.

-

The choice of solvent is critical and often requires screening of several options.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a robust predictive model can be constructed based on the analysis of its close analog, 4-(trans-4-undecylcyclohexyl)isothiocyanatobenzene. The molecular conformation is expected to be elongated, with the cyclohexane in a chair form and substituents in equatorial positions. The crystal packing will likely be driven by a combination of halogen bonding and van der Waals interactions, leading to a layered structure. The provided experimental protocols for synthesis and crystallization offer a practical guide for researchers aiming to prepare and characterize this and related compounds. Future experimental work is necessary to confirm these predictions and to fully elucidate the rich structural chemistry of this class of molecules.

Thermal Stability of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene: A Technical Guide

Disclaimer: This document provides a technical overview of the anticipated thermal stability of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene. As of the date of this publication, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not publicly available. The information presented herein is based on the analysis of structurally related compounds and established principles of organic chemistry to infer its potential thermal behavior. The experimental protocols provided are intended as a guide for researchers to conduct their own thermal analysis.

Introduction

This compound is a liquid crystal intermediate that finds application in the synthesis of advanced materials, particularly for display technologies and organic electronics. The thermal stability of such compounds is a critical parameter that dictates their processing window, operational lifetime, and degradation pathways. This guide provides a comprehensive overview of the expected thermal properties of this compound, detailed hypothetical experimental protocols for its analysis, and a discussion of the thermal behavior of analogous structures to provide a predictive understanding.

Predicted Thermal Stability

The thermal stability of this compound is primarily governed by the strength of its covalent bonds. The molecule consists of three key structural motifs: a butylcyclohexyl group, a benzene ring, and an iodine substituent. The weakest bond in this structure is anticipated to be the carbon-iodine (C-I) bond on the aromatic ring.

Studies on the pyrolysis of iodobenzene indicate that the C-I bond is susceptible to cleavage at elevated temperatures. The decomposition of aryl iodides often proceeds via homolytic cleavage of the C-I bond to generate an aryl radical and an iodine radical. The presence of the bulky and electron-donating butylcyclohexyl group may influence the electron density of the benzene ring and, consequently, the strength of the C-I bond. It is hypothesized that this group may have a modest stabilizing effect.

The alkyl chains within the butylcyclohexyl group are also subject to thermal degradation, typically at higher temperatures than the C-I bond scission. The overall thermal stability is therefore expected to be limited by the C-I bond dissociation energy.

Quantitative Data from Structurally Analogous Compounds

To provide a quantitative context for the expected thermal behavior of this compound, the following tables summarize available data for structurally related compounds.

Table 1: Thermal Properties of Substituted Biphenyls and Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | Decomposition Temperature (°C) | Reference |

| 4-Butyl-4'-iodobiphenyl | 118.0 - 122.0 | - | Not Reported | |

| 4-Iodoanisole | 50 - 53 | 237 | Not Reported | |

| Iodobenzene | -29 | 188 | Emits toxic fumes upon decomposition |

Table 2: Influence of Alkyl Chain Length on Thermal Stability ofbenzothieno[3,2-b]benzothiophene Derivatives

| Compound | Decomposition Temperature (Td, 5% weight loss) (°C) |

| C6-PBTBT | ~380 |

| C8-PBTBT | ~390 |

| C10-PBTBT | ~400 |

| C12-PBTBT | ~410 |

Note: This data is for a different class of organic semiconductors but illustrates the general trend of increasing thermal stability with longer alkyl chains, which may be relevant to the butylcyclohexyl group.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for determining the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions (e.g., melting, crystallization, glass transition) and measure their associated enthalpies.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Acc

Navigating the Synthesis and Potential of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The compound 1-(trans-4-butylcyclohexyl)-4-iodobenzene stands as a pivotal intermediate in the landscape of fine chemical synthesis, particularly in the development of liquid crystals and as a versatile building block for creating complex organic molecules. Its rigid cyclohexyl-benzene core, coupled with a reactive iodine substituent, makes it an ideal substrate for a variety of powerful cross-coupling reactions. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on synthetic methodologies, and discusses the potential therapeutic applications based on structurally related compounds.

Chemical and Physical Properties of the Core Structure

A foundational understanding of the parent compound is crucial before exploring its derivatives. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 114834-79-6 | [1] |

| Molecular Formula | C₁₆H₂₃I | [1] |

| Molecular Weight | 342.26 g/mol | [1] |

| Physical State | Liquid | [1] |

| Purity | Typically >99% | [1] |

Synthetic Pathways to Derivatives: A Focus on Palladium-Catalyzed Cross-Coupling

The primary route to synthesizing derivatives of this compound involves palladium-catalyzed cross-coupling reactions. The electron-rich nature of the iodobenzene moiety makes it an excellent substrate for these transformations, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds. The three most common and powerful of these reactions are the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound. In the context of this compound, this reaction is instrumental in the synthesis of biphenyl derivatives, which are common structural motifs in liquid crystals and biologically active molecules.

A generalized experimental protocol for a Suzuki-Miyaura coupling reaction is as follows:

Generic Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for introducing vinyl groups or creating more complex unsaturated systems from the this compound scaffold.

Generic Experimental Protocol: Heck Reaction

-

Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq.), the desired alkene (1.1-2.0 eq.), a palladium source such as Pd(OAc)₂ (0.01-0.05 eq.), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.02-0.10 eq.), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq.).

-

Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

-

Reaction Execution: Seal the vessel and heat the mixture to a temperature typically ranging from 80 to 140 °C. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, filter off any solids, and dilute the filtrate with water. Extract the aqueous phase with an appropriate organic solvent. Combine the organic extracts, wash with brine, dry over a drying agent, and remove the solvent in vacuo.

-

Purification: Purify the residue by flash column chromatography to yield the substituted alkene product.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is essential for synthesizing compounds containing an arylethynyl moiety, which are of interest in materials science and as precursors for more complex pharmaceutical agents.

Generic Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01-0.05 eq.), and a copper(I) co-catalyst like CuI (0.02-0.10 eq.) under an inert atmosphere.

-

Solvent and Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base. Then, add the terminal alkyne (1.1-1.5 eq.) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as indicated by TLC or GC-MS analysis.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst. Separate the organic layer, wash with brine, dry, and concentrate.

-

Purification: Purify the crude product via column chromatography to obtain the desired arylalkyne.

Potential Biological Activity: An Outlook Based on Structural Analogs

-

Anticancer Agents: The rigid biphenyl structure can serve as a scaffold for designing molecules that interact with various biological targets implicated in cancer. For instance, some biphenyl compounds have been investigated as inhibitors of protein kinases or as ligands for nuclear receptors.

-

Anti-inflammatory Agents: The non-steroidal anti-inflammatory drug (NSAID) fenbufen contains a biphenyl moiety, and other biphenyl derivatives have shown activity as inhibitors of cyclooxygenase (COX) enzymes.

-

Antimicrobial Agents: Certain compounds containing cyclohexyl and phenyl rings have demonstrated antibacterial and antifungal properties. For example, derivatives of 4-tert-butylcyclohexanone have shown bacteriostatic effects against Gram-positive bacteria.

It is important to emphasize that these are potential areas of interest based on structural analogy, and dedicated biological screening of novel this compound derivatives would be required to ascertain any therapeutic efficacy.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives, primarily through robust and well-established palladium-catalyzed cross-coupling reactions. While its application has been prominent in the field of liquid crystals, the structural motifs accessible from this precursor hold significant potential for exploration in drug discovery and development. The synthetic pathways outlined in this guide provide a solid foundation for researchers to design and create novel molecules for biological evaluation. Future research focused on the systematic synthesis and screening of derivative libraries will be crucial in unlocking the full therapeutic potential of this chemical scaffold.

References

The Advent of a Key Intermediate: A Technical Guide to 1-(trans-4-Butylcyclohexyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic pathways of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene, a crucial intermediate in the synthesis of advanced liquid crystals and other functional organic materials. While a singular definitive discovery of this specific molecule is not prominently documented in historical records, its emergence is intrinsically linked to the broader development of liquid crystal technologies, particularly the exploration of molecules with cyclohexyl rings to modulate mesomorphic properties.

Historical Context: The Quest for Stable and Versatile Liquid Crystals

The field of liquid crystals gained significant momentum in the latter half of the 20th century, driven by the demand for low-power, high-contrast display technologies. Early research largely focused on aromatic core structures, such as the cyanobiphenyls, famously developed by George Gray and his team in the 1970s. These materials, while groundbreaking, spurred further research into structural modifications that could fine-tune properties like melting point, clearing point, and dielectric anisotropy.

The incorporation of alicyclic rings, particularly the trans-cyclohexyl ring, emerged as a key strategy. The introduction of a cyclohexyl group in place of a benzene ring was found to decrease the melting point and viscosity while maintaining a desirable nematic phase. This led to the development of liquid crystal families with improved performance characteristics for display applications.

This compound arose as a valuable synthetic intermediate within this context. The butylcyclohexyl moiety provides the desired alicyclic character, while the iodo-substituted benzene ring serves as a versatile handle for further chemical elaboration, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. These reactions are fundamental in constructing the complex, elongated molecular architectures characteristic of many high-performance liquid crystals.

Physicochemical Properties

While extensive experimental data for this specific intermediate is not compiled in a single source, the following table summarizes typical physical and chemical properties based on available data for the compound and its close analogs.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₃I | N/A |

| Molecular Weight | 342.26 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not widely reported; likely a low-melting solid | N/A |

| Boiling Point | Not widely reported | N/A |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Hexane) | N/A |

Synthetic Pathways

The synthesis of this compound can be approached through several routes. A common and logical pathway involves the initial synthesis of the 4-butylcyclohexylbenzene core, followed by a regioselective iodination of the aromatic ring.

Logical Retrosynthetic Analysis

A logical retrosynthetic analysis suggests that the target molecule can be disconnected at the C-I bond and the cyclohexyl-phenyl bond, leading to simpler starting materials.

Caption: Retrosynthetic analysis of this compound.

Key Experimental Protocols

The following sections detail plausible and commonly employed experimental methodologies for the synthesis of this compound.

1. Synthesis of 4-Butyl-1-phenylcyclohexanol (Precursor to the Cyclohexylbenzene Core)

A common method to construct the 4-alkyl-1-phenylcyclohexane core is through the Grignard reaction of a phenylmagnesium halide with a 4-alkylcyclohexanone.

-

Reaction: Phenylmagnesium bromide + 4-Butylcyclohexanone → 4-Butyl-1-phenylcyclohexanol

-

Reagents and Solvents:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

4-Butylcyclohexanone

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (phenylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary.

-

Once the Grignard reagent formation is complete, the solution is cooled in an ice bath.

-

A solution of 4-butylcyclohexanone in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-butyl-1-phenylcyclohexanol.

-

2. Dehydration and Hydrogenation to form (trans-4-Butylcyclohexyl)benzene

The tertiary alcohol is then dehydrated to the corresponding alkene, followed by hydrogenation to yield the saturated cyclohexylbenzene.

-

Reaction: 4-Butyl-1-phenylcyclohexanol → 1-Butyl-4-phenylcyclohexene → (4-Butylcyclohexyl)benzene

-

Reagents and Solvents:

-

4-Butyl-1-phenylcyclohexanol

-

A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Toluene or another suitable solvent for azeotropic removal of water

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Ethanol or ethyl acetate as the hydrogenation solvent

-

-

Procedure (Dehydration):

-

The crude 4-butyl-1-phenylcyclohexanol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

-

Procedure (Hydrogenation):

-

The crude 1-butyl-4-phenylcyclohexene is dissolved in ethanol.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The mixture is subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric or elevated pressure.

-

The reaction is monitored by gas chromatography (GC) or TLC.

-

Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield (4-butylcyclohexyl)benzene. The trans isomer is the thermodynamically more stable product and is typically the major isomer formed.

-

3. Iodination of (trans-4-Butylcyclohexyl)benzene

The final step is the regioselective iodination of the aromatic ring at the para-position.

-

Reaction: (trans-4-Butylcyclohexyl)benzene + I₂/Oxidizing Agent → this compound

-

Reagents and Solvents:

-

(trans-4-Butylcyclohexyl)benzene

-

Iodine (I₂)

-

An oxidizing agent (e.g., nitric acid, periodic acid, or N-iodosuccinimide with a catalytic amount of trifluoroacetic acid)

-

Acetic acid or dichloromethane as the solvent

-

-

Procedure (using N-Iodosuccinimide):

-

(trans-4-Butylcyclohexyl)benzene is dissolved in dichloromethane.

-

N-Iodosuccinimide (NIS) is added to the solution, followed by a catalytic amount of trifluoroacetic acid (TFA).

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Synthetic Workflow Diagram

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Applications in Materials Science

The primary application of this compound is as a key building block for the synthesis of nematic liquid crystals. The iodo-functional group is readily converted into other functionalities through cross-coupling reactions, allowing for the creation of a diverse library of liquid crystalline materials with tailored properties for various electro-optical applications.

Conclusion

While the specific historical moment of the first synthesis of this compound may not be a celebrated milestone, its importance lies in its role as an enabler of technological advancement in the field of liquid crystals. The logical and robust synthetic pathways to this intermediate have made it an accessible and valuable tool for materials scientists and chemists. As the demand for more sophisticated optical and electronic materials continues to grow, the utility of such well-designed molecular building blocks will undoubtedly persist.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(trans-4-butylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. The described methodology is based on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a reactive iodine atom and a bulky butylcyclohexyl group, makes it an ideal precursor for creating complex molecular architectures through carbon-carbon bond formation.[1] The most common and efficient method for synthesizing such biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organic halide.[2][3][4] This protocol details a representative procedure for the synthesis of the target compound using this method.

Reaction Scheme

The synthesis of this compound can be achieved by the Suzuki-Miyaura coupling of trans-4-butylcyclohexylboronic acid with an excess of 1,4-diiodobenzene. The use of an excess of the diiodo-compound is crucial to minimize the formation of the double-coupled by-product.

Overall Reaction:

(trans-4-Butylcyclohexyl)boronic acid + 1,4-Diiodobenzene → this compound + 1,4-bis(trans-4-butylcyclohexyl)benzene (minor by-product)

Materials and Methods

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| trans-4-Butylcyclohexylboronic acid | C₁₀H₂₁BO₂ | 184.08 | 145248-76-6 |

| 1,4-Diiodobenzene | C₆H₄I₂ | 329.91 | 624-38-4 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 497-19-8 |

| Toluene | C₇H₈ | 92.14 | 108-88-3 |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |

| Water (degassed) | H₂O | 18.02 | 7732-18-5 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 |

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Experimental Protocol

-

Reaction Setup:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add trans-4-butylcyclohexylboronic acid (1.84 g, 10 mmol), 1,4-diiodobenzene (9.90 g, 30 mmol, 3 equivalents), and sodium carbonate (3.18 g, 30 mmol).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

-

Solvent and Catalyst Addition:

-

To the flask, add a degassed solvent mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL).

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%), to the reaction mixture under a positive flow of nitrogen.

-

-

Reaction:

-

Heat the reaction mixture to 80-90°C and allow it to reflux with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting boronic acid is consumed.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add 100 mL of diethyl ether and 100 mL of water to the flask.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a mixture of the desired product, unreacted 1,4-diiodobenzene, and a small amount of the double-coupled by-product.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or heptane) to first elute the less polar by-products and unreacted starting material, followed by elution of the desired product.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out by a trained professional in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Palladium catalysts are flammable and should be handled with care.

-

Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This protocol provides a general guideline for the synthesis of this compound. The reaction conditions, including catalyst, base, solvent, and temperature, may be further optimized to improve the yield and purity of the final product.

References

Application Notes and Protocols for 1-(trans-4-Butylcyclohexyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(trans-4-Butylcyclohexyl)-4-iodobenzene is a key synthetic precursor extensively utilized in the development of advanced organic materials, particularly liquid crystals, and in the synthesis of complex molecules for pharmaceutical and materials science research. Its rigid cyclohexyl-benzene core provides a desirable molecular scaffold, while the reactive carbon-iodine bond allows for versatile functionalization through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this precursor in two of the most common and powerful C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.

Key Applications

The primary application of this compound lies in its role as a building block for calamitic (rod-shaped) liquid crystals.[1] The trans-cyclohexyl ring and the phenyl group contribute to the linear shape and rigidity of the final molecules, which are essential properties for the formation of nematic and smectic liquid crystalline phases.[1]

Beyond liquid crystals, this precursor is valuable in medicinal chemistry and materials science for the synthesis of:

-

Pharmaceutical Intermediates: The biphenyl and substituted phenyl structures that can be synthesized are common motifs in drug candidates.

-

Organic Electronic Materials: The extended conjugated systems formed via cross-coupling reactions are relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

-

High-Performance Polymers: Incorporation of the rigid cyclohexyl-phenyl unit can enhance the thermal and mechanical properties of polymers.

Data Presentation: Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Sonogashira couplings using aryl iodides as a general substrate class, representative of the reactivity of this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

| Catalyst System | Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | DMF | 85 | 5 | 53 | [3] |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 120 (microwave) | 0.33 | 53 | [3] |

| (tBubpy)PdCl₂ | K₂CO₃ | Ethanol / H₂O | 80 | 2 | 95 | [4] |

| PdCl₂(dppf)·DCM | K₂CO₃ | Dioxane / H₂O | 88 | 0.2 | Not specified | [5] |

| Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Toluene | Reflux | 50 | 73 | [6] |

Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

| Catalyst System | Co-catalyst | Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Not specified | Room Temp | 1.5 | Not specified | [7] |

| Pd/CuFe₂O₄ MNPs | None | K₂CO₃ | Ethanol | 70 | Not specified | Moderate to Excellent | [8] |

| Pd on solid support | Cu₂O | None | THF-DMA | 80 (flow) | Not specified | 60-75 | [9] |

| Janus-type Pd catalyst | None | Et₃N | H₂O | Not specified | Not specified | 96 | [10] |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Derivative

This protocol describes a general procedure for the synthesis of 4-(trans-4-butylcyclohexyl)-4'-cyanobiphenyl, a common liquid crystal intermediate, from this compound and 4-cyanophenylboronic acid.

Materials:

-

This compound

-

4-Cyanophenylboronic acid[2]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biphenyl derivative.

Protocol 2: Sonogashira Coupling for the Synthesis of an Arylalkyne

This protocol outlines a general method for the coupling of this compound with a terminal alkyne, such as phenylacetylene.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF and anhydrous triethylamine.

-

To this stirred solution, add this compound (1.0 eq) followed by the dropwise addition of phenylacetylene (1.1 eq).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.

Mandatory Visualizations

Synthetic Pathways and Reaction Mechanisms

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow

Caption: A generalized workflow for cross-coupling reactions.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijnc.ir [ijnc.ir]

- 9. rsc.org [rsc.org]

- 10. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(trans-4-Butylcyclohexyl)-4-iodobenzene

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This reaction facilitates the synthesis of biaryls, vinylarenes, and polyolefins, which are important structures in pharmaceuticals, agrochemicals, and advanced materials.[1] 1-(trans-4-Butylcyclohexyl)-4-iodobenzene is a key building block in the synthesis of liquid crystals and other organic electronic materials due to its rigid core and flexible alkyl chain.[2][3][4] The carbon-iodine bond of this substrate is particularly reactive towards palladium catalysts, making it an excellent candidate for Suzuki coupling reactions.[5] This document provides detailed protocols and application notes for performing Suzuki coupling reactions with this compound.

Principle of the Reaction

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronate ester) with an organohalide. The catalytic cycle consists of three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1][6] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[7]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data presented is a representative compilation based on analogous reactions reported in the scientific literature.

Table 1: Reagents for Suzuki Coupling

| Reagent | Purpose | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | Limiting reagent. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is often used to ensure complete consumption of the starting material. |

| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). |

| Ligand | Stabilizes Catalyst | 0.02 - 0.10 | Required for catalysts like Pd(OAc)₂. Examples include PPh₃, PCy₃, and XPhos. |

| Base | Activates Boronic Acid | 2.0 - 3.0 | Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[6] |

| Solvent | Reaction Medium | - | Degassed solvents are crucial to prevent catalyst degradation. Common choices include toluene, dioxane, DMF, and mixtures with water. |

Table 2: Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 90-98 |

| 3 | PdCl₂(dppf) (3) | K₃PO₄ (3) | DMF | 80 | 16 | 88-96 |

| 4 | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (3) | Toluene | 110 | 6 | 92-99 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Arylboronic Acid

This protocol describes a typical Suzuki coupling reaction between this compound and a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Degassed solvent (e.g., Toluene/Water, 4:1 v/v)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[8]

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.

-

Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with the organic solvent. Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[8]

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of a Janus-type structure with liquid crystal properties and photoisomerization study | Journal of the Chilean Chemical Society [jcchems.com]

- 4. nbinno.com [nbinno.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

Application Note & Protocol: Synthesis of (4-(trans-4-butylcyclohexyl)phenyl)magnesium iodide via Grignard Reaction

I. Introduction

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds in organic synthesis.[1] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon.[2][3] The Grignard reagent is synthesized by reacting an organic halide with magnesium metal, typically in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF), which stabilizes the reagent.[2][3]

This document provides a detailed protocol for the preparation of the Grignard reagent from 1-(trans-4-Butylcyclohexyl)-4-iodobenzene. Aryl iodides are generally more reactive than the corresponding bromides or chlorides for this transformation.[2] The bulky lipophilic trans-4-butylcyclohexyl group is a common substituent in materials science, particularly in the synthesis of liquid crystals. The successful formation of its Grignard reagent opens a pathway to a variety of derivatives by reacting it with different electrophiles. This protocol will detail the formation of the Grignard reagent and its subsequent reaction with carbon dioxide (dry ice) as a model electrophile to produce 4-(trans-4-butylcyclohexyl)benzoic acid.

II. Key Reaction Parameters and Materials

The successful formation of the Grignard reagent is highly dependent on anhydrous conditions, as the reagent is a strong base and reacts readily with protic compounds like water.[2]

Table 1: Reagents and Typical Reaction Parameters

| Parameter | Value / Material | Molar Mass ( g/mol ) | Equivalents | Notes |

| Starting Material | This compound | 356.30 | 1.0 | Must be anhydrous. |

| Reagent | Magnesium (Mg) Turnings | 24.31 | 1.2 - 1.5 | A slight excess ensures complete reaction. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | 72.11 | - | Diethyl ether is also suitable. Must be anhydrous. |

| Activation Agent | Iodine (I₂) crystal | 253.81 | Catalytic | A single small crystal is sufficient to initiate the reaction.[4] |

| Electrophile | Carbon Dioxide (CO₂), solid (Dry Ice) | 44.01 | Excess | Should be freshly crushed before use. |

| Quenching Solution | 1 M Hydrochloric Acid (HCl) | 36.46 | - | Used to protonate the carboxylate salt after reaction. |

| Reaction Temperature | Room Temperature to 40 °C | - | - | The reaction is exothermic; gentle reflux may occur. |

| Reaction Time | 1 - 3 hours | - | - | Monitor by disappearance of magnesium. |